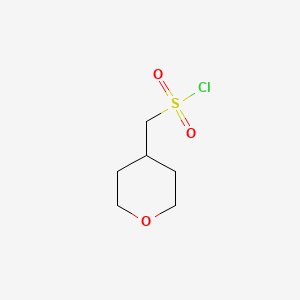

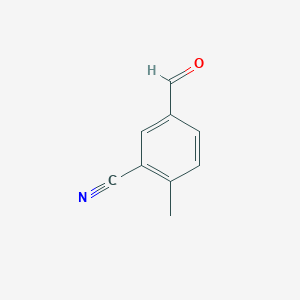

![molecular formula C9H7Br2N3O2 B1319432 Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-21-5](/img/structure/B1319432.png)

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Descripción general

Descripción

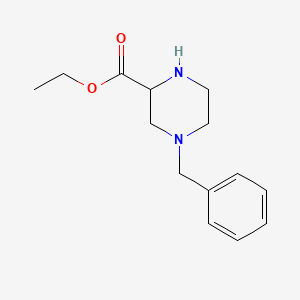

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 . It is commonly used in research and has been referenced in various technical documents and peer-reviewed papers .

Molecular Structure Analysis

The molecular structure of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is represented by the InChI code:1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a solid substance. It should be stored in an inert atmosphere at a temperature between 2-8°C. .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is used in the synthesis of various pharmacologically active compounds. For instance, its derivatives have been studied for anti-inflammatory properties, as in the case of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates (Abignente et al., 1992). Moreover, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from this compound have shown promising antimicrobial activity (Jyothi & Madhavi, 2019).

Anticancer Applications

Another significant application is in the synthesis of novel compounds with anticancer activities. For example, ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate, a related compound, showed significant cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Synthesis of Pyrimidine Derivatives

The compound is also utilized in the synthesis of pyrimidine derivatives. For example, it played a role in the synthesis of novel pyrimidine derivatives with antimicrobial evaluation (Farag et al., 2008).

Novel Heterocyclic Compound Synthesis

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a key starting material in synthesizing novel analogues of natural alkaloid peramine, highlighting its importance in creating new heterocyclic compounds (Voievudskyi et al., 2016).

Chemical Reactivity Studies

The chemical shifts and coupling constants of this compound and its derivatives were studied, which aids in understanding the nucleophilic substitution reactions, crucial for developing new chemical entities (Bonnet et al., 1984).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYDCYFHPPFRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600372 | |

| Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |

CAS RN |

87597-21-5 | |

| Record name | Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

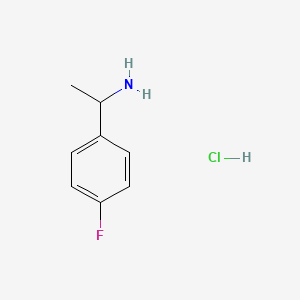

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)